4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one
Description
4,4-Difluoro-6-azabicyclo[322]nonan-7-one is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Properties
IUPAC Name |
4,4-difluoro-6-azabicyclo[3.2.2]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c9-8(10)4-3-5-1-2-6(8)11-7(5)12/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKWMMXAKVPWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1C(=O)N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity .
Chemical Reactions Analysis
4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The fluorine atoms and the nitrogen atom play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one can be compared with other similar bicyclic compounds, such as:
2-Azabicyclo[3.2.2]nonane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3-Azabicyclo[3.2.2]nonane: Similar structure but with variations in the position of the nitrogen atom, leading to different applications and interactions.
This compound’s unique combination of fluorine and nitrogen atoms distinguishes it from other bicyclic compounds, making it a valuable subject of study in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
